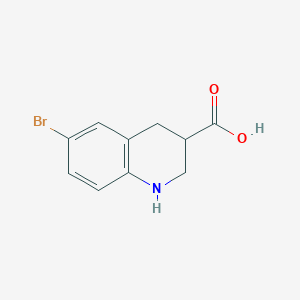

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRLZOUJYWWKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672296 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-13-7 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Introduction: Establishing the Analytical Challenge

The compound 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a substituted heterocyclic molecule with significant potential as a building block in medicinal chemistry and materials science.[1] The tetrahydroquinoline core is a "privileged scaffold" found in numerous biologically active natural products and synthetic pharmaceuticals.[2] The introduction of a bromine atom and a carboxylic acid group onto this scaffold creates a chiral center and offers multiple points for further chemical modification, making it a valuable intermediate.[1]

However, the precise arrangement of atoms—its constitutional isomerism and stereochemistry—is critical to its function. An unambiguous and rigorous confirmation of its chemical structure is therefore not merely an academic exercise but a prerequisite for its application in any research or development context. This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this molecule, integrating a suite of modern spectroscopic techniques. We will proceed by treating the chemical name as a testable hypothesis, which will be systematically validated through the convergence of evidence from multiple analytical platforms.

The Integrated Approach to Structure Validation

No single analytical technique can provide the level of certainty required for complete structure elucidation of a complex molecule like this compound.[3][4] A robust analytical strategy relies on the synergistic and orthogonal nature of different spectroscopic methods.[4] Each technique provides a unique piece of the structural puzzle, and only by assembling them can the full picture be revealed with high confidence.

Our approach is a multi-stage process designed to be self-validating at each step:

-

Elemental Composition and Molecular Mass: High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular formula and confirm the presence of bromine through its characteristic isotopic signature.

-

Functional Group Identification: Fourier-transform infrared (FTIR) spectroscopy will provide rapid confirmation of key functional groups, namely the carboxylic acid and the secondary amine.

-

Connectivity and Stereochemistry Mapping: A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments will serve as the cornerstone of the analysis, allowing for the definitive assignment of the proton and carbon framework and establishing the connectivity between atoms.[5][6]

This integrated workflow ensures that the data from each experiment cross-validates the others, leading to an unassailable structural assignment.

Caption: Integrated workflow for structure elucidation.

Experimental Protocols and Data Interpretation

Mass Spectrometry: Confirming Molecular Formula and Bromine Presence

Expert Rationale: The first step is to confirm the elemental composition. High-resolution mass spectrometry is chosen over standard MS because it provides the accuracy needed to distinguish between isobaric formulas. Critically, for a halogenated compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, produces a highly characteristic M/M+2 isotopic pattern that is unambiguous proof of its incorporation into the molecule.[7]

Experimental Protocol (HRMS - ESI):

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition Mode: Acquire data in both positive and negative ion modes to ensure detection of the most stable molecular ion ([M+H]⁺ or [M-H]⁻).

-

Data Analysis: Look for two peaks in the molecular ion region, separated by approximately 2 m/z units, with nearly equal intensity (1:1 ratio). Compare the measured exact mass to the theoretical mass for the proposed formula C₁₀H₁₀BrNO₂.

Expected Data and Interpretation:

| Parameter | Theoretical Value (C₁₀H₁₀BrNO₂) | Expected Observation | Interpretation |

| Molecular Weight | 256.10 g/mol [1] | --- | --- |

| [M+H]⁺ (⁷⁹Br) | 255.9917 | ~255.9917 | Confirms mass for the ⁷⁹Br isotopologue. |

| [M+H]⁺ (⁸¹Br) | 257.9896 | ~257.9896 | Confirms mass for the ⁸¹Br isotopologue. |

| Isotopic Ratio | ~1:1 | A peak at M and M+2 with ~1:1 intensity ratio. | Unambiguously confirms the presence of one bromine atom. |

Infrared Spectroscopy: Identifying Key Functional Groups

Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the principal functional groups within a molecule. For our target, we expect to see characteristic absorptions for the carboxylic acid (both the O-H and C=O stretches) and the secondary amine (N-H stretch). The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness from hydrogen bonding.[8][9]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Expected Appearance | Assignment | Significance |

| 3300-2500 | Very broad, strong band[9] | O-H stretch (Carboxylic Acid Dimer) | Strong evidence for the carboxylic acid functional group.[8] |

| ~3350 | Medium, sharp peak (may be obscured by O-H) | N-H stretch (Secondary Amine) | Indicates the presence of the tetrahydroquinoline amine.[10] |

| ~1710 | Strong, sharp peak | C=O stretch (Carboxylic Acid)[11] | Confirms the carbonyl of the carboxylic acid. |

| 3100-3000 | Sharp, medium peaks | Aromatic C-H stretch | Confirms the aromatic ring. |

| <3000 | Sharp, medium peaks | Aliphatic C-H stretch | Confirms the saturated portion of the tetrahydro- ring. |

NMR Spectroscopy: The Definitive Structural Blueprint

Expert Rationale: NMR spectroscopy provides the most detailed information, allowing us to map the carbon-hydrogen framework of the molecule.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[5][6][12] A key feature to anticipate is the presence of a stereocenter at the C3 position. This renders the adjacent methylene protons at C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns, a crucial detail for confirming the cyclic structure.[13][14][15]

Experimental Protocol (Multinuclear NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are critical for connecting molecular fragments.

-

Expected Data and Interpretation:

¹H NMR Predicted Assignments:

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | COSY Correlations | Rationale |

| H5 | ~7.3 | d | 1H | H7 | Aromatic proton ortho to Br, deshielded. |

| H7 | ~7.2 | dd | 1H | H5, H8 | Aromatic proton between Br and C8. |

| H8 | ~6.7 | d | 1H | H7 | Aromatic proton ortho to the amine group, shielded. |

| NH | Broad | s | 1H | --- | Exchangeable proton of the secondary amine. |

| H3 | ~3.0 | m | 1H | H2a, H2b, H4a, H4b | Methine proton adjacent to COOH and C2/C4. |

| H2a, H2b | ~3.3-3.6 | m | 2H | H3 | Diastereotopic methylene protons adjacent to N and the chiral center.[13] |

| H4a, H4b | ~2.8-3.1 | m | 2H | H3 | Diastereotopic methylene protons adjacent to the aromatic ring and the chiral center.[13] |

| COOH | >10 | br s | 1H | --- | Highly deshielded, exchangeable carboxylic acid proton. |

¹³C NMR Predicted Assignments:

| Carbon Label | Approx. δ (ppm) | HSQC Correlation | HMBC Correlations (from Protons) | Rationale |

| C=O | ~175 | None | H3, H2a, H2b | Carboxylic acid carbonyl. |

| C4a | ~145 | None | H2a, H2b, H5, H8 | Quaternary aromatic carbon fused to the aliphatic ring. |

| C8a | ~125 | None | H2a, H2b, H7, H8 | Quaternary aromatic carbon adjacent to the amine. |

| C7 | ~132 | H7 | H5, H8 | Aromatic CH. |

| C5 | ~130 | H5 | H4a, H4b, H7 | Aromatic CH. |

| C8 | ~118 | H8 | H4a, H4b, H7 | Aromatic CH ortho to the N atom. |

| C6 | ~115 | None | H5, H7 | Quaternary aromatic carbon bonded to Br (signal may be weak). |

| C2 | ~48 | H2a, H2b | H3, H4a, H4b | Aliphatic CH₂ adjacent to N. |

| C3 | ~42 | H3 | H2a, H2b, H4a, H4b, H5 | Aliphatic CH (chiral center). |

| C4 | ~28 | H4a, H4b | H3, H5, H8 | Aliphatic CH₂ adjacent to the aromatic ring. |

Structure Confirmation with 2D NMR:

-

COSY will confirm the aliphatic spin system: H2 protons will show correlation to H3, which in turn will show correlation to the H4 protons. Aromatic correlations (e.g., H7 to H8 and H5) will also be visible.

-

HSQC will definitively link each proton signal to its directly attached carbon, validating the assignments in the tables above.

-

HMBC is the final key. For example, observing a correlation from the H5 proton to the C4 and C6 carbons, and from the H4 protons to the C5 and C8a carbons, will piece together the entire molecular skeleton and confirm the position of the bromine atom at C6.

Caption: Key HMBC correlations confirming the quinoline framework.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-pronged spectroscopic approach. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy validates the essential carboxylic acid and secondary amine functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data provides an unambiguous map of the atomic connectivity and confirms the subtle stereochemical features of the molecule, such as the diastereotopicity of the methylene protons. The convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment, enabling its use in further scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45790440, this compound. PubChem. Retrieved from [Link]

-

Walczak, M. A., & Wipf, P. (2008). Total Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 2240. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference, URL not applicable for a textbook).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference, URL not applicable for a textbook).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 3. jchps.com [jchps.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. emerypharma.com [emerypharma.com]

- 6. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic scaffold, combined with the electronic properties of the bromine substituent and the ionizable carboxylic acid group, presents a unique profile for the design of novel therapeutics, particularly in the realm of neurological disorders.[1] This technical guide provides a comprehensive analysis of the key physicochemical properties of this molecule. In the absence of extensive experimental data, this document leverages established principles and computational predictions to offer a robust profile for researchers. Each property is discussed in the context of its importance in drug discovery and development, accompanied by detailed, field-proven experimental protocols for its determination, ensuring a blend of theoretical understanding and practical application.

Chemical Identity and Structural Features

The foundational step in characterizing any potential drug candidate is to establish its chemical identity and structure.

-

Molecular Formula: C₁₀H₁₀BrNO₂[1]

-

Molecular Weight: 256.1 g/mol [1]

-

CAS Number: 885278-13-7[1]

-

Appearance: Orange solid[1]

The structure, presented below, reveals a tetrahydroquinoline core, which is a prevalent motif in numerous biologically active compounds.[2] The bromine atom at the 6-position influences the electron distribution of the aromatic ring and can serve as a handle for further synthetic modifications. The carboxylic acid at the 3-position is a key determinant of the compound's acidity and, by extension, its solubility and potential for ionic interactions.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In modern drug discovery, computational tools are invaluable for predicting the properties of novel compounds, guiding synthesis and experimental efforts. The following table summarizes the predicted physicochemical properties for this compound.

| Property | Predicted Value | Importance in Drug Development |

| Melting Point (°C) | 180-220 (estimated) | Influences solubility, dissolution rate, and formulation development. A crystalline solid with a defined melting point is generally preferred for drug candidates. |

| pKa | Carboxylic Acid: ~4.5, Amine: ~4.0 | Determines the ionization state at physiological pH, which critically affects solubility, permeability across biological membranes, and receptor binding. |

| logP | ~2.5 | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for oral bioavailability. |

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental thermal property that provides initial insights into the purity and solid-state stability of a compound. A sharp melting range is indicative of high purity.

Experimental Protocol for Melting Point Determination

The determination of a melting point is a standard and straightforward laboratory procedure.

Principle: A small amount of the powdered solid is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has liquefied (completion) are recorded as the melting range.

Caption: Workflow for pKa Determination.

Lipophilicity (logP): Balancing Water and Fat Solubility

The partition coefficient (logP) is a measure of a compound's differential solubility in a nonpolar solvent (typically octan-1-ol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity, which is crucial for its journey through the body. A drug needs sufficient aqueous solubility to be formulated and transported in the blood, but also enough lipophilicity to cross cell membranes to reach its target. [3]

Experimental Protocol for logP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Principle: The compound is partitioned between two immiscible liquids (octan-1-ol and water). The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Methodology:

-

System Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Caption: Workflow for logP Determination.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for confirming the structure of this compound. Predicted ¹H NMR would show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent, as well as signals for the aliphatic protons of the tetrahydroquinoline ring and the carboxylic acid proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid (which will be broad), and the C=O stretch of the carbonyl group.

Experimental Protocol for Solid-State IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Synthesis Outline

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a molecule with considerable potential in drug discovery. By combining theoretical principles, established experimental protocols, and computational predictions, this document offers a valuable resource for researchers and scientists working with this and related compounds. The presented methodologies for determining melting point, pKa, and logP are foundational in the characterization of any new chemical entity and are crucial for guiding the optimization of lead compounds in drug development programs. Further experimental validation of the predicted properties is a necessary next step in the progression of this compound as a potential therapeutic agent.

References

-

Chem-Impex. This compound. [Link]

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved January 23, 2026 from [Link].

-

Pion Inc. (2023). What is pKa and how is it used in drug development? [Link]

-

Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

- S. Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Synthetic Scaffolding

This technical guide delves into the chemical identity, properties, and potential applications of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. As a Senior Application Scientist, it is crucial to acknowledge from the outset that while the core structure of tetrahydroquinoline is of significant interest in medicinal chemistry, detailed, publicly available research specifically on the 3-carboxylic acid derivative is limited. Consequently, this guide synthesizes established knowledge of the broader class of bromo-tetrahydroquinolines with the specific identifiers of the target molecule. It aims to provide a foundational understanding for researchers and drug development professionals, highlighting its potential while clearly delineating areas where further investigation is warranted.

Core Identification and Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydroquinoline core, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of the bromine atom and the carboxylic acid functional group makes it a versatile intermediate for further chemical modifications, offering a reactive handle for the synthesis of more complex molecules.[1]

Identifiers

A precise identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 885278-13-7 | |

| Molecular Formula | C₁₀H₁₀BrNO₂ | |

| Molecular Weight | 256.1 g/mol | |

| PubChem ID | 45790440 | |

| MDL Number | MFCD06739006 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on information from chemical suppliers and the general properties of related compounds, the following can be inferred:

| Property | Value | Source |

| Appearance | Orange solid | |

| Purity | ≥ 95% (Assay) | |

| Storage Conditions | Store at 0-8 °C |

Synthesis and Derivatization Potential

Conceptual Synthetic Workflow

A potential synthetic pathway could involve a multi-step process starting from a substituted aniline. The following diagram illustrates a generalized workflow.

Caption: A generalized, conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromoaniline is a logical starting material as it already contains the bromine atom at the desired position on the benzene ring.

-

Ring Formation: The formation of the quinoline ring system is a critical step. This is often achieved through well-known reactions such as the Doebner-von Miller reaction, Combes quinoline synthesis, or Friedländer synthesis, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or related synthons.

-

Reduction: The reduction of the newly formed quinoline to a tetrahydroquinoline is typically accomplished using catalytic hydrogenation (e.g., with H₂/Pd-C) or with reducing agents like sodium borohydride in the presence of a Lewis acid.

-

Carboxylation: The introduction of the carboxylic acid group at the 3-position of the tetrahydroquinoline ring is a challenging step and may require a specific synthetic strategy, potentially involving the use of a directing group or the functionalization of a precursor with a suitable leaving group at the 3-position followed by carboxylation.

It is imperative for researchers to perform thorough literature searches on analogous transformations to develop a robust and validated synthetic protocol.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a bromine atom and a carboxylic acid group to this scaffold in this compound further enhances its potential as a building block for the development of novel therapeutic agents.[1]

Potential Therapeutic Areas

-

Neurological Disorders: Tetrahydroquinoline derivatives have been investigated for their potential in treating a range of neurological disorders. The core structure can interact with various receptors and enzymes in the central nervous system. This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting such disorders.[1]

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of enzymes, making this compound a potential starting point for the design of enzyme inhibitors.[1]

-

Receptor Interactions: The overall shape and electronic properties of the molecule allow for potential interactions with a variety of biological receptors.[1]

Role as a Synthetic Intermediate

Beyond its own potential biological activity, this compound is a valuable intermediate in organic synthesis.[1]

-

Derivatization: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.[1]

-

Cross-Coupling Reactions: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents onto the aromatic ring.

Safety and Handling

GHS Hazard Classification (for 6-Bromo-1,2,3,4-tetrahydroquinoline)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

Source:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents a chemical entity with considerable potential, primarily as a versatile building block in medicinal chemistry and organic synthesis. Its structural features suggest that it could be a valuable starting point for the development of novel compounds with a range of biological activities, particularly in the area of neurological disorders.

However, the current lack of detailed, publicly available data on its synthesis, specific biological activities, and safety profile underscores the need for further research. This guide serves as a foundational resource to stimulate and inform such investigations. As more data becomes available, the true potential of this compound will be more clearly elucidated, potentially leading to the discovery of new therapeutic agents and innovative chemical transformations.

References

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Foreword: The Strategic Importance of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in Modern Drug Discovery

The this compound scaffold is a cornerstone in contemporary medicinal chemistry. Its rigid, saturated heterocyclic structure, combined with the electronic properties imparted by the bromine substituent and the versatile synthetic handle of the carboxylic acid, makes it a privileged motif in the design of novel therapeutics. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable molecule, offering not only detailed protocols but also the underlying strategic considerations that inform the choice of one route over another. For researchers and professionals in drug development, a robust and adaptable synthesis is paramount, and this document aims to provide the foundational knowledge to achieve that.[1]

Strategic Overview: Convergent vs. Linear Approaches

The synthesis of this compound can be approached from two main strategic standpoints: a linear approach that involves the early introduction of all necessary functionalities, and a convergent approach where the core is constructed and subsequently functionalized. The most prevalent and arguably more adaptable strategy is a convergent route that hinges on the initial synthesis of a stable quinoline precursor, followed by a selective reduction of the heterocyclic ring. This approach allows for greater flexibility in the introduction of substituents and often leads to higher overall yields.

A plausible, though less documented, alternative would be to construct the tetrahydroquinoline ring system from a pre-functionalized brominated aromatic precursor. This guide will primarily focus on the more established convergent pathway while also exploring the theoretical underpinnings of a linear approach.

Pathway 1: The Convergent Synthesis via Reduction of 6-Bromoquinoline-3-carboxylic acid

This robust and widely applicable pathway is a three-stage process:

-

Formation of the Quinoline Core: Synthesis of ethyl 6-bromoquinoline-3-carboxylate.

-

Hydrolysis: Conversion of the ester to 6-bromoquinoline-3-carboxylic acid.

-

Selective Reduction: Hydrogenation of the quinoline ring to the desired 1,2,3,4-tetrahydroquinoline.

This modular approach allows for purification at each stage, ensuring high-purity intermediates and a more reliable final product.

Stage 1: Gould-Jacobs Reaction for the Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

The Gould-Jacobs reaction provides an effective entry point to the quinoline core. This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.

Experimental Protocol:

-

Step 1a: Condensation of 4-bromoaniline with Diethyl Ethoxymethylenemalonate (EMME)

-

In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, is often used in the next step without further purification.

-

-

Step 1b: Thermal Cyclization

-

The crude intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether.

-

The solution is heated to approximately 250 °C.[2] The cyclization is typically complete within 30-60 minutes.

-

Upon cooling, the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

-

Causality and Experimental Choices:

-

The use of a slight excess of EMME ensures the complete consumption of the starting aniline.

-

The high temperature required for the cyclization is necessary to overcome the activation energy for the intramolecular aromatic substitution. Diphenyl ether is an ideal solvent due to its high boiling point and inertness under the reaction conditions.

Stage 2: Deoxygenation and Ester Hydrolysis

The 4-hydroxy group introduced during the Gould-Jacobs reaction must be removed. This is typically achieved by conversion to a 4-chloro derivative followed by reductive dehalogenation, although for simplicity, we will proceed with the hydrolysis of a commercially available starting material, ethyl 6-bromoquinoline-3-carboxylate, which can be synthesized via a modified Doebner-von Miller reaction.

Experimental Protocol: Hydrolysis of Ethyl 6-bromoquinoline-3-carboxylate

-

To a solution of ethyl 6-bromoquinoline-3-carboxylate (1 equivalent)[3] in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 6-bromoquinoline-3-carboxylic acid.

Causality and Experimental Choices:

-

Basic hydrolysis is employed as it is generally a clean and high-yielding reaction for esters that are stable to base.[4]

-

Acidification is a critical step to protonate the carboxylate salt and induce precipitation of the free carboxylic acid.

Stage 3: Selective Catalytic Hydrogenation

This is the most critical and challenging step of the synthesis. The goal is to selectively reduce the pyridine ring of the quinoline system without causing reductive dehalogenation of the bromo substituent.

Experimental Protocol: Selective Hydrogenation of 6-Bromoquinoline-3-carboxylic acid

-

In a high-pressure hydrogenation vessel, dissolve 6-bromoquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or ethanol.

-

Add a platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or platinum on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Causality and Experimental Choices:

-

Catalyst Selection: Platinum-based catalysts are often effective for the hydrogenation of aromatic heterocycles.

-

Solvent Choice: The use of an acidic solvent like acetic acid can help to protonate the quinoline nitrogen, which can increase the rate of hydrogenation of the heterocyclic ring and may also help to suppress dehalogenation.[1]

-

Reaction Conditions: Careful control of hydrogen pressure and temperature is crucial to achieve the desired selectivity. Harsh conditions can lead to over-reduction or dehalogenation.[5][6]

Pathway 2: A Linear Approach via the Doebner-von Miller Reaction

A linear approach would involve constructing the tetrahydroquinoline ring from a brominated precursor. While less common for this specific target, the principles of the Doebner-von Miller reaction are illustrative. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7][8][9][10]

Conceptual Workflow:

-

Reaction of 4-bromoaniline with an appropriate α,β-unsaturated aldehyde or ketone that can provide the three-carbon chain and the carboxylic acid functionality.

-

In-situ cyclization and oxidation/reduction to form the tetrahydroquinoline ring.

This approach is often hampered by lower regioselectivity and the potential for side reactions, making it a less favored route for complex targets.

Data Summary and Comparison of Pathways

| Parameter | Pathway 1 (Convergent) | Pathway 2 (Linear - Conceptual) |

| Starting Materials | 4-bromoaniline, Diethyl ethoxymethylenemalonate | 4-bromoaniline, α,β-unsaturated carbonyl precursor |

| Key Intermediates | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, 6-Bromoquinoline-3-carboxylic acid | Dihydroquinoline intermediates |

| Overall Yield | Moderate to High (multi-step) | Generally Lower |

| Purification | Straightforward at each step | Often challenging due to side products |

| Flexibility | High - allows for late-stage diversification | Low |

| Key Challenge | Selective hydrogenation without dehalogenation | Control of regioselectivity and side reactions |

Visualizing the Synthetic Pathways

Pathway 1: Convergent Synthesis

Caption: Comparison of convergent and linear strategies.

Conclusion and Future Perspectives

The convergent synthesis, commencing with the construction of the quinoline core followed by selective reduction, represents the most reliable and versatile approach to this compound. The primary challenge lies in optimizing the selective hydrogenation step to maximize the yield of the desired product while minimizing dehalogenation. Future research may focus on the development of novel catalytic systems that offer enhanced selectivity under milder conditions. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical industry, robust and well-understood synthetic pathways to key building blocks like the one detailed in this guide will remain of paramount importance.

References

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.

-

CP Lab Safety. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate, min 98%, 5 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2. Retrieved from [Link]

- May, D. D. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S.

-

The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

-

sioc-journal.cn. (n.d.). Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles. Retrieved from [Link]

-

Catalysis Science & Technology. (n.d.). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

MDPI. (n.d.). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Retrieved from [Link]

-

PubMed. (2021). Role of reduced flavin in dehalogenation reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN1182730A - Reduction dehalogenation reaction for halohydrocarbon under the action of high activity alkali metal hydride.

-

YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

-

EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

Chemical Communications. (n.d.). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

-

YouTube. (2021). Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples. Retrieved from [Link]

-

PubMed. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

-

gsrs. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※ [sioc-journal.cn]

- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

A Technical Guide to the Preliminary Biological Activity Screening of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The discovery of novel therapeutic agents is a multi-stage process, initiated by the crucial phase of preliminary biological activity screening. This guide delineates a comprehensive, tiered strategy for the initial evaluation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a molecule belonging to the versatile tetrahydroquinoline class. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This document provides not just procedural steps but the underlying scientific rationale for a multi-faceted screening cascade. We begin with in silico predictions to hypothesize potential biological targets, followed by a battery of robust in vitro assays designed to probe for antiproliferative, antimicrobial, antioxidant, and neuroprotective activities. The objective is to construct a foundational biological profile of the title compound, enabling an informed decision on its potential for further development as a drug lead.

Foundational Strategy: A Tiered and Rationalized Screening Approach

A preliminary screen should be viewed as a strategic filtration process. The goal is not exhaustive characterization but rather the efficient identification of significant biological "signals" that justify a deeper investment of resources. A rigid, one-size-fits-all approach is inefficient. Instead, we propose a logical, tiered workflow that begins with broad, cost-effective assays and progresses to more specific, mechanism-oriented evaluations based on initial findings. The versatility of the quinoline core suggests potential activity across multiple domains, making a wide initial net essential.[4][5]

The proposed screening cascade is designed as a self-validating system. For instance, observing cytotoxicity in a cancer cell line alongside potent antioxidant activity provides two correlated data points that might suggest an oxidative stress-mediated mechanism of action, thereby guiding the selection of subsequent assays.

Figure 1: A tiered workflow for preliminary biological screening.

Phase 1: In Silico Target Prediction and Physicochemical Profiling

Expertise & Experience: Before committing to wet-lab resources, computational methods can provide invaluable, hypothesis-generating insights. This aligns with modern, cost-effective drug discovery paradigms.[6] The principle of chemical similarity states that molecules with similar structures are likely to exhibit similar biological activities.[7] By comparing our query molecule to databases of compounds with known activities, we can predict its potential targets.

Ligand-Based Virtual Screening

This approach does not require a known protein structure. It involves screening databases (e.g., ChEMBL, PubChem) to identify known compounds with structural similarity to this compound. The identified activities of these structural analogs can suggest which in vitro assays to prioritize.

Target Prediction & Druggability

Using platforms like SwissTargetPrediction or SuperPred, the 2D structure of the compound can be used to predict a spectrum of potential protein targets. This can be particularly useful for prioritizing enzyme inhibition assays later in the screening cascade.

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using tools like SwissADME or pkCSM helps to flag potential liabilities. While not a direct measure of activity, a poor predicted ADMET profile might lower the priority of a compound, even if it shows some in vitro activity.

Phase 2: Tier 1 - Broad Spectrum In Vitro Screening

This phase employs a panel of robust, high-throughput assays to cast a wide net, searching for primary evidence of biological activity.

Antiproliferative and Cytotoxicity Screening

Causality Behind Experimental Choices: The primary goal is to identify if the compound can inhibit cancer cell growth. Crucially, this must be paired with an assessment of its effect on non-cancerous cells to establish a preliminary therapeutic window. A compound that kills all cells indiscriminately is a general toxin, not a drug lead. The MTT assay is a widely-used, reliable, and colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous human cell line (e.g., HEK293 [embryonic kidney]) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old media with the compound-containing media. Include "vehicle control" (media with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical Antiproliferative Activity

| Cell Line | Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.5 |

| HepG2 | Liver Cancer | 45.1 |

| HEK293 | Non-cancerous Kidney | > 100 |

Antimicrobial Screening

Causality Behind Experimental Choices: The quinoline scaffold is present in many successful antimicrobial agents. Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10] It provides quantitative data that is more informative than qualitative diffusion assays.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Selection: Use a panel of clinically relevant bacteria and fungi, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

-

Inoculum Preparation: Grow microorganisms to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A colorimetric indicator like Resazurin can be added to aid visualization (blue when no growth, pink when growth).

Data Presentation: Hypothetical Antimicrobial Activity

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | 16 |

| E. coli | Gram-negative Bacteria | 64 |

| P. aeruginosa | Gram-negative Bacteria | >128 |

| C. albicans | Fungal Yeast | 32 |

Antioxidant Activity Screening

Causality Behind Experimental Choices: Oxidative stress is implicated in numerous diseases, including cancer and neurodegeneration. An antioxidant capacity can be a valuable therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary and widely used methods.[11] They are rapid, simple, and rely on colorimetric changes as stable radicals are scavenged by the test compound.[12][13]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Use Ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Phase 3: Tier 2 - Focused & Mechanistic Screening

If promising activity ("hits") is identified in Tier 1, the next step is to perform more targeted assays to gain preliminary mechanistic insights. The choice of assays here is directly informed by the Tier 1 results.

Neuroprotection Assay (If indicated by in silico data or literature)

Causality Behind Experimental Choices: The tetrahydroquinoline core is found in compounds with neurological activity.[1] A common mechanism of neuronal damage in neurodegenerative diseases is oxidative stress. Therefore, a logical assay is to determine if the compound can protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).[14] This directly tests for a functional, cell-based protective effect.

Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells. For some experiments, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial.

-

Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound for 2-4 hours.

-

Oxidative Insult: Add H₂O₂ to the wells (a pre-determined toxic concentration, e.g., 100-200 µM) and incubate for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described previously (Section 3.1).

-

Data Analysis: Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.

Figure 2: Workflow for the in vitro neuroprotection assay.

Enzyme Inhibition Assay

Causality Behind Experimental Choices: Enzyme inhibition is a major mechanism of action for many drugs.[15] If in silico analysis predicted an interaction with a specific enzyme class (e.g., kinases, cholinesterases), or if the compound's activity profile suggests it (e.g., neuroprotection suggests testing acetylcholinesterase - AChE), a direct enzyme inhibition assay is warranted.[16][17] These assays are fundamental in drug discovery for identifying molecules that modulate enzyme activity.[16]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

-

Assay Principle: This protocol is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB, and various concentrations of the test compound.

-

Enzyme Addition: Add the AChE enzyme and incubate for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Integration and Hit Prioritization

A successful preliminary screen generates a matrix of data. The final step is to integrate these findings to decide which compounds, if any, are prioritized for further study.

Decision-Making Logic:

-

High Potency & Selectivity: A compound with a low IC₅₀ against cancer cells and a high IC₅₀ against normal cells (a high selectivity index) is a strong candidate for an anticancer lead.

-

Broad-Spectrum Antimicrobial: A compound with low MICs against a range of both Gram-positive and Gram-negative bacteria is more valuable than one with narrow-spectrum activity.

-

Correlated Activities: A compound showing both neuroprotective effects in a cell-based assay and potent AChE inhibition is a very promising lead for Alzheimer's disease research.

-

Red Flags: High cytotoxicity against all cell lines suggests general toxicity. No activity in any assay suggests the compound is biologically inert under the tested conditions.

Figure 3: Decision-making flowchart for hit prioritization.

References

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI. Available at: [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. Available at: [Link]

-

The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Available at: [Link]

-

(PDF) Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

-

Antimicrobial Efficacy Screening. Microchem Laboratory. Available at: [Link]

-

Screening for Neuroprotective and Rapid Antidepressant-like Effects of 20 Essential Oils. MDPI. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Available at: [Link]

-

SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. Available at: [Link]

-

Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Available at: [Link]

-

Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. Available at: [Link]

-

Screening of Neuroprotective Drugs. BMSEED. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. benthamscience.com [benthamscience.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 14. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of the synthesis and derivatization of a particularly promising, yet underexplored member of this family: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This document will detail a robust synthetic pathway to the core structure, outline protocols for the generation of novel amide and ester derivatives, and discuss the therapeutic potential of these compounds, with a focus on their prospective applications in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a cornerstone of modern medicinal chemistry, serving as the foundational structure for numerous therapeutic agents.[1] Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Derivatives of the broader quinoline and tetrahydroisoquinoline families have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, antifungal, and anti-inflammatory properties.[2][3][4]

The strategic incorporation of a bromine atom at the 6-position of the tetrahydroquinoline ring, coupled with a carboxylic acid moiety at the 3-position, yields this compound – a molecule poised for extensive chemical modification and biological investigation. The bromine atom not only enhances the molecule's reactivity but also serves as a handle for further functionalization via cross-coupling reactions.[5] The carboxylic acid provides a convenient anchor point for the synthesis of a library of ester and amide derivatives, allowing for a systematic exploration of the structure-activity relationship (SAR).[5] This guide will illuminate the path from the synthesis of this core intermediate to the exploration of its derivatives as potential therapeutic agents.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of 4-bromoaniline with ethyl propiolate, followed by a thermal cyclization to form the quinolinone core. Subsequent chlorination and reduction steps will yield the desired tetrahydroquinoline backbone, with a final hydrolysis step to afford the target carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)acrylate

-

To a solution of 4-bromoaniline (1.0 eq) in methanol, add ethyl propiolate (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 40°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 3-(4-bromoanilino)acrylate, which can be used in the next step without further purification.

Rationale: This initial step involves a Michael addition of the aniline to the activated alkyne of ethyl propiolate, a common and efficient method for the formation of enamino esters.[6]

Step 2: Synthesis of 6-Bromoquinolin-4(1H)-one

-

In a three-necked flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 200°C.

-

Slowly add the crude ethyl 3-(4-bromoanilino)acrylate from the previous step to the hot diphenyl ether.

-

Maintain the reaction temperature at 200°C for 1-2 hours, monitoring for the completion of the cyclization by TLC.

-

Cool the reaction mixture to room temperature and add petroleum ether to precipitate the product.

-

Filter the solid, wash with petroleum ether, and dry to obtain 6-bromoquinolin-4(1H)-one.

Rationale: This thermal cyclization, a variation of the Conrad-Limpach reaction, is a well-established method for the synthesis of 4-quinolones from anilinoacrylates.[6]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

-

To a stirred suspension of 6-bromoquinolin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, excess), add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110°C) for 3-4 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-bromo-4-chloroquinoline.

Rationale: The conversion of the 4-quinolone to the 4-chloroquinoline is a crucial activation step, making the 4-position susceptible to nucleophilic attack in subsequent steps.

Step 4: Synthesis of Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate

-

While a direct reduction of a 4-chloroquinoline to a tetrahydroquinoline-3-carboxylate is not straightforward, a multi-step approach can be envisioned. A plausible route involves the introduction of a malonate equivalent at the 4-position, followed by reduction of the quinoline ring and subsequent decarboxylation. A more direct, albeit challenging, approach would be the catalytic asymmetric hydrogenation of a suitable quinoline-3-carboxylate precursor.

Rationale: The reduction of the quinoline ring is a key step in forming the tetrahydroquinoline core. The choice of reducing agent and conditions will be critical to achieving the desired stereochemistry at the 3-position if a chiral product is desired.

Step 5: Synthesis of this compound

-

To a solution of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2-3 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Rationale: Standard ester hydrolysis provides the final carboxylic acid, which is the key intermediate for the synthesis of various derivatives.

Exploration of Derivatives: Amides and Esters

The carboxylic acid functionality of the core scaffold provides a versatile handle for the synthesis of a diverse library of amide and ester derivatives. This allows for a systematic investigation of how modifications at this position impact biological activity.

General Procedure for Amide Synthesis

Caption: General workflow for the synthesis of amide derivatives.

-

To a solution of this compound (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide derivative.

Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and provides high yields of the desired amide products.

General Procedure for Ester Synthesis

Caption: General workflow for the synthesis of ester derivatives.

-

To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in dichloromethane (DCM), add DCC (1.1 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ester derivative.

Rationale: The DCC/DMAP coupling system is a classic and effective method for the esterification of carboxylic acids, particularly with primary and secondary alcohols.

Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of this compound are not yet widely published, the broader class of tetrahydroquinolines and their analogs have shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrahydroquinoline derivatives.[4] These compounds have been shown to act through various mechanisms, including the inhibition of kinases, interference with microtubule dynamics, and the induction of apoptosis. For example, certain substituted tetrahydroquinolines have demonstrated potent inhibitory activity against receptor tyrosine kinases like EGFR.[5] The exploration of amide and ester derivatives of our core scaffold could lead to the identification of novel kinase inhibitors with improved potency and selectivity.

Table 1: Representative Anticancer Activities of Tetrahydroquinoline Derivatives

| Compound Class | Target/Mechanism | Reported Activity (IC₅₀/GI₅₀) | Reference |

| Substituted 2-arylquinolines | Cytotoxicity against HeLa cells | 8.3 µM | [7] |

| 3,4-Diaryl-tetrahydroquinolines | Inhibition of H460 lung carcinoma cells | 4.9 µM | [8] |

| Morpholine-Substituted THQs | mTOR Inhibition (A549 cells) | 0.033 µM | [9] |

| Tetrahydroisoquinoline derivatives | NF-κB inhibition | 1.591 to 2.281 μM | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Tetrahydroquinoline derivatives have emerged as a promising scaffold for the development of novel antibacterial agents.[3] The introduction of various substituents on the tetrahydroquinoline ring has been shown to modulate the antibacterial spectrum and potency. The synthesis of a library of amide derivatives of this compound, incorporating different amine functionalities, could yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Representative Antimicrobial Activities of Tetrahydroquinoline and Related Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| 1,2-disubstituted-tetrahydroisoquinolines | S. aureus, E. coli | 3.5-20 µg/mL | [10] |

| 6-bromoindolglyoxylamide derivatives | S. aureus, E. coli | - | [11] |

| 6-Aryl-tetrahydropyrimidine-carboxamides | Various bacteria and fungi | - |

Structure-Activity Relationship (SAR) Considerations

Based on the existing literature for related scaffolds, several key SAR insights can guide the derivatization of this compound:

-

N-Substitution: The nature of the substituent on the tetrahydroquinoline nitrogen can significantly influence biological activity. Acylation or alkylation at this position can modulate the compound's physicochemical properties and its interaction with biological targets.

-

Amide/Ester Moiety: The choice of the amine or alcohol used to form the amide or ester derivative is critical. The size, lipophilicity, and hydrogen bonding capacity of this group will directly impact the compound's binding affinity and selectivity for its target.

-

Aromatic Ring Substituents: While our core molecule has a bromine at the 6-position, further modifications to the aromatic ring, such as the introduction of other halogens, alkyl, or alkoxy groups, could fine-tune the electronic properties and steric profile of the molecule, leading to enhanced activity.

Conclusion and Future Directions